

Application Notes and Protocols for Noctadecyl-pSar25 LNP Formulation

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Compound of Interest		
Compound Name:	N-octadecyl-pSar25	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and characterization of lipid nanoparticles (LNPs) incorporating the novel excipient **N-octadecyl-pSar25**. Polysarcosine (pSar) lipids are emerging as a promising alternative to polyethylene glycol (PEG) lipids in LNP formulations, potentially mitigating issues related to anti-PEG antibody production and improving transfection potency.[1][2] This document outlines the component molar ratios, detailed experimental protocols, and visual workflows to aid researchers in developing next-generation mRNA delivery platforms.

Data Presentation: Molar Ratios for N-octadecylpSar25 LNP Formulation

The formulation of stable and effective LNPs is critically dependent on the molar ratio of its components. While specific optimization may be required for different mRNA payloads and target applications, a common starting point for LNP formulation is based on ratios used in clinically successful formulations.[3] For the **N-octadecyl-pSar25** LNP formulation, the pSarlipid is typically substituted for the PEG-lipid at an equivalent molar ratio.

The following table summarizes a standard molar ratio for an LNP formulation where **N-octadecyl-pSar25** replaces a conventional PEG-lipid. This formulation typically consists of an ionizable lipid, a phospholipid, cholesterol, and the pSar-lipid.[4][5]



Component	Molar Ratio (%)	Role in Formulation
Ionizable Lipid (e.g., SM-102 or ALC-0315)	50	Encapsulates mRNA and facilitates endosomal escape. [4]
Phospholipid (e.g., DSPC)	10	Provides structural stability to the nanoparticle.[6]
Cholesterol	38.5	Modulates lipid bilayer fluidity and stability.[7]
N-octadecyl-pSar25	1.5	Forms a hydrophilic corona to stabilize the LNP and reduce protein binding.[1][2]

Experimental ProtocolsPreparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent mixing.

Materials:

- Ionizable lipid (e.g., SM-102 or ALC-0315)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- N-octadecyl-pSar25
- RNase-free absolute ethanol

Protocol:

 Individually weigh the required amount of each lipid (ionizable lipid, DSPC, cholesterol, and N-octadecyl-pSar25) in sterile, RNase-free microcentrifuge tubes.



- Dissolve each lipid in RNase-free absolute ethanol to a final concentration of 10-50 mM, depending on the desired batch size and formulation scale.
- Vortex each solution until the lipids are completely dissolved. Gentle warming in a water bath (37-60°C) may be necessary for complete dissolution of some lipids.
- Store the lipid stock solutions at -20°C for long-term storage or at 4°C for short-term use.

Preparation of the Lipid Mixture (Organic Phase)

Objective: To combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture for LNP formulation.

Protocol:

- In a sterile, RNase-free tube, combine the appropriate volumes of the ionizable lipid, DSPC, cholesterol, and N-octadecyl-pSar25 stock solutions to achieve a molar ratio of 50:10:38.5:1.5.
- Vortex the lipid mixture gently to ensure homogeneity.

Preparation of the Aqueous Phase

Objective: To prepare the mRNA solution in an acidic buffer to facilitate electrostatic interaction with the ionizable lipid.

Materials:

- mRNA transcript
- RNase-free citrate buffer (e.g., 100 mM, pH 3.0)

Protocol:

• Dilute the mRNA transcript to the desired concentration in the RNase-free citrate buffer. The final concentration will depend on the target N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).[7] An N:P ratio of approximately 5-6 is a common starting point.[7][8]



LNP Formulation via Microfluidic Mixing

Objective: To rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase under controlled conditions to induce LNP self-assembly.[9]

Materials:

- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Lipid mixture (from step 2)
- mRNA solution (from step 3)
- RNase-free phosphate-buffered saline (PBS), pH 7.4

Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid mixture into one syringe and the mRNA solution into another syringe.
- Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[8]
- Set the total flow rate to a value that promotes the formation of nanoparticles with the desired size and polydispersity (e.g., 2-12 mL/min).
- Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
- Collect the resulting LNP dispersion.
- Immediately dialyze the LNP solution against RNase-free PBS (pH 7.4) for at least 2 hours at 4°C using a dialysis cassette (e.g., 20,000 MWCO) to remove the ethanol and raise the pH. [7]

Characterization of N-octadecyl-pSar25 LNPs



Objective: To assess the key physicochemical properties of the formulated LNPs.

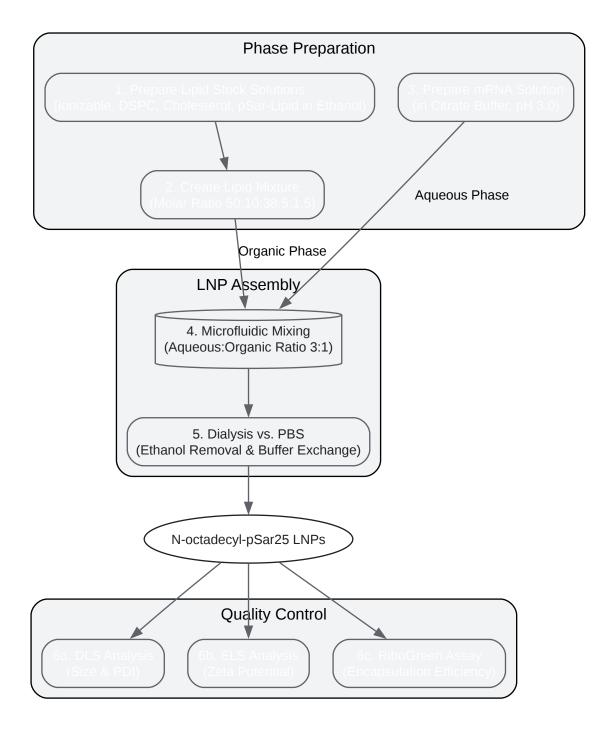
- a) Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).[10]
- Protocol:
 - Dilute a small aliquot of the LNP suspension in filtered PBS.
 - Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
 - Acceptable LNPs typically have a diameter between 80-150 nm and a PDI below 0.2.[11]
 [12]
- b) Zeta Potential Measurement:
- Method: Electrophoretic Light Scattering (ELS).[13]
- Protocol:
 - Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS).
 - Measure the zeta potential using a suitable instrument.
 - The zeta potential of LNPs is typically slightly negative at neutral pH.[10][11]
- c) mRNA Encapsulation Efficiency:
- Method: RiboGreen Assay.[10]
- Protocol:
 - Prepare a standard curve of the mRNA used for encapsulation.
 - In a 96-well plate, add the LNP sample to two sets of wells.
 - To one set of wells, add a solution of Triton X-100 (0.5-1%) to lyse the LNPs and release the encapsulated mRNA.



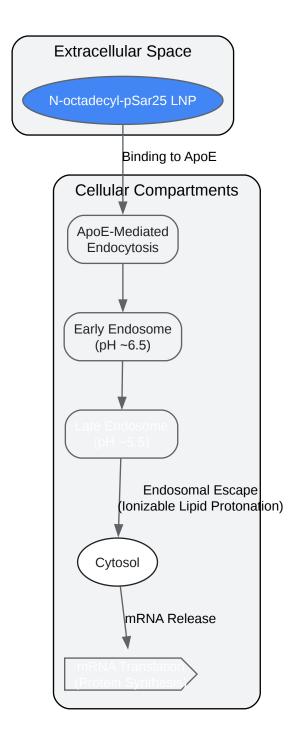
- Add the RiboGreen reagent to all wells.
- Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = [(Total Fluorescence Fluorescence of intact LNPs) /
 Total Fluorescence] x 100

Mandatory Visualizations









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